17alpha-Demethylated stanozolol
Übersicht
Beschreibung
17beta-hydroxy-5alpha-androstano[3,2-c]pyrazole is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Biologische Aktivität
17alpha-Demethylated stanozolol , a derivative of the anabolic steroid stanozolol, is classified as a 17α-alkylated anabolic-androgenic steroid (AAS). This modification enhances its oral bioavailability and alters its biological activity, particularly in terms of androgenic and anabolic effects. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic uses and risks associated with its misuse.
This compound interacts with androgen receptors and exhibits unique pharmacological properties compared to natural androgens. It has been shown to inhibit the binding of certain neurotransmitters, such as GABA, to their receptors, suggesting a potential role in modulating central nervous system activities. In studies, stanozolol demonstrated significant inhibition of [3H]flunitrazepam binding to rat brain membranes, indicating its influence on GABAergic signaling pathways .
Anabolic vs. Androgenic Effects
The biological activity of this compound can be characterized by its anabolic and androgenic effects:
- Anabolic Effects : These include increased muscle mass and strength, making it popular among athletes and bodybuilders. The compound promotes protein synthesis and nitrogen retention in muscle tissues.
- Androgenic Effects : While it has lower androgenic activity compared to testosterone, it still possesses some androgenic properties that can lead to side effects such as acne, hair loss, and changes in libido.
Hepatotoxicity
One of the significant concerns with 17alpha-alkylated steroids like stanozolol is their potential for hepatotoxicity. Studies indicate that prolonged use can lead to liver damage due to the strain placed on hepatic metabolism . This risk is particularly pronounced when dosages exceed therapeutic levels.
Clinical Observations
Several case studies have reported on the effects of this compound in clinical settings:
- Muscle Wasting Disorders : In patients with muscle-wasting diseases, administration of stanozolol has been associated with improved muscle mass and strength. A study highlighted significant gains in lean body mass among elderly patients undergoing treatment for cachexia .
- Performance Enhancement : Athletes using stanozolol for performance enhancement have reported increased endurance and muscle definition. However, these benefits come with notable risks, including hormonal imbalances and liver toxicity.
- Psychological Effects : Research has also indicated that users may experience mood swings or aggressive behavior, attributed to alterations in neurotransmitter systems influenced by the steroid .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activities of this compound compared to other anabolic steroids:
Compound | Anabolic Activity | Androgenic Activity | Hepatotoxicity Risk |
---|---|---|---|
This compound | High | Moderate | High |
Testosterone | Moderate | High | Low |
Nandrolone | High | Low | Moderate |
Binding Affinity Studies
Binding studies have shown that this compound competes effectively with natural steroids for receptor binding sites but exhibits a unique interaction profile that may lead to differential effects on various tissues .
Eigenschaften
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCJWTCFQKPYQN-YNZDMMAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024796 | |
Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28032-00-0, 99996-65-3 | |
Record name | 17alpha-Demethylated stanozolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.ALPHA.-DEMETHYLATED STANOZOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.